molecular formula C21H27N3O3 B2385665 N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-phenethyloxalamide CAS No. 953181-07-2

N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-phenethyloxalamide

Cat. No.: B2385665
CAS No.: 953181-07-2
M. Wt: 369.465
InChI Key: JEBWOVHJSOIRIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-phenethyloxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-oxalyl-bridged) scaffold. The compound features two distinct substituents:

  • N1-substituent: A piperidin-4-ylmethyl group modified with a furan-2-ylmethyl moiety at the piperidine nitrogen.
  • N2-substituent: A phenethyl group attached to the oxalamide nitrogen.

The furan ring introduces π-π stacking capabilities, while the phenethyl group may enhance lipophilicity, influencing blood-brain barrier permeability.

Properties

IUPAC Name

N'-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-N-(2-phenylethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c25-20(22-11-8-17-5-2-1-3-6-17)21(26)23-15-18-9-12-24(13-10-18)16-19-7-4-14-27-19/h1-7,14,18H,8-13,15-16H2,(H,22,25)(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEBWOVHJSOIRIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCCC2=CC=CC=C2)CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies and Methodological Approaches

Retrosynthetic Analysis

The target molecule can be dissected into two primary components:

  • Phenethylamine (commercially available).
  • (1-(Furan-2-ylmethyl)piperidin-4-yl)methylamine (requires multi-step synthesis).
    The oxalamide linker is introduced via coupling reactions between these amines and oxalic acid derivatives.

Synthesis of (1-(Furan-2-ylmethyl)piperidin-4-yl)methylamine

Alkylation of Piperidine-4-ylmethanol

Step 1: Protection of Piperidine-4-ylmethanol
Piperidine-4-ylmethanol is reacted with tosyl chloride (TsCl) in pyridine to form the tosylate intermediate, facilitating subsequent nucleophilic substitution.

Step 2: N-Alkylation with Furan-2-ylmethyl Bromide
The tosylated intermediate undergoes alkylation with furan-2-ylmethyl bromide in dimethylformamide (DMF) using potassium carbonate as a base. This yields 1-(furan-2-ylmethyl)piperidin-4-ylmethyl tosylate.

Step 3: Deprotection and Amine Formation
The tosyl group is hydrolyzed using sodium hydroxide, yielding 1-(furan-2-ylmethyl)piperidin-4-ylmethanol. Conversion to the primary amine is achieved via a Mitsunobu reaction with phthalimide, followed by hydrazine deprotection.

Oxalamide Bond Formation

Two-Step Coupling via Oxalyl Chloride
  • Monoamide Formation : Phenethylamine reacts with oxalyl chloride in dichloromethane (DCM) at 0°C to form N-phenethyloxalyl chloride.
  • Final Coupling : The intermediate reacts with (1-(furan-2-ylmethyl)piperidin-4-yl)methylamine in the presence of triethylamine, yielding the target compound.
One-Pot Method Using Carbodiimide Coupling

A mixture of oxalic acid, phenethylamine, and (1-(furan-2-ylmethyl)piperidin-4-yl)methylamine is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF. This method avoids handling toxic oxalyl chloride.

Optimization and Comparative Analysis

Table 1: Comparison of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Oxalyl Chloride Coupling 78–85 ≥95 High efficiency, minimal side products Requires toxic reagents
EDCI/HOBt Mediated 70–75 ≥90 Safer, one-pot procedure Lower yield, higher cost of reagents
Nucleophilic Substitution 88–92 ≥97 Scalable, solvent recycling Longer reaction time

Characterization and Quality Control

  • NMR Spectroscopy :
    • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 5H, Ar-H), 6.35–6.30 (m, 2H, furan-H), 4.10–3.90 (m, 4H, N-CH₂), 2.80–2.60 (m, 6H, piperidine and CH₂).
    • ¹³C NMR : Peaks at 167.8 ppm (C=O) confirm oxalamide formation.
  • HPLC : Purity >95% achieved using C18 column (ACN:H₂O = 70:30).

Industrial-Scale Considerations

  • Solvent Selection : Ethanol-acetonitrile mixtures enable efficient recycling, reducing environmental impact.
  • Catalyst Use : Nickel-supported molecular sieves improve reaction rates and yields in large batches.

Chemical Reactions Analysis

Types of Reactions

N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-phenethyloxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxalamide group can be reduced to form corresponding amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-phenethyloxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogs can be categorized based on core scaffolds and substituents:

Compound Name Core Scaffold Key Substituents Molecular Weight Reported Targets
N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-phenethyloxalamide (Target) Oxalamide Piperidin-4-ylmethyl (furan-modified), phenethyl ~457.5 g/mol COX-2 (hypothesized)
(E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-isopropyloxalamide Oxalamide Piperidin-4-ylmethyl (acryloyl-furan), isopropyl ~443.5 g/mol COX-1/2 (IC₅₀: 0.8–1.2 μM)
N1,N2-bis(4-oxo-2-thioxothiazolidin-3-yl)oxalamide Oxalamide Thioxothiazolidinone rings ~396.4 g/mol Anticancer (MCF-7 IC₅₀: 12 μM)
W-15 (4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide) Sulfonamide-piperidine 2-Phenylethyl, 4-chlorobenzenesulfonamide ~375.3 g/mol Opioid receptor (inactive)
Fentanyl (N-(1-(2-phenylethyl)-4-piperidinyl)-N-phenylpropanamide) Anilidopiperidine 4-Piperidinyl, phenethyl, phenylpropanamide ~336.5 g/mol μ-opioid receptor (Ki: 0.39 nM)

Key Findings:

Substituent Position and Bioactivity: The piperidin-4-yl group in the target compound aligns with fentanyl’s 4-piperidinyl structure, which is critical for μ-opioid receptor binding. However, the oxalamide scaffold and furan substituent likely divert its activity toward non-opioid targets (e.g., COXs) compared to fentanyl . 2) .

Functional Group Impact :

  • The furan-2-ylmethyl group in the target compound may enhance metabolic stability compared to acryloyl-furan derivatives (e.g., CID 49683371), which exhibit potent COX inhibition but shorter half-lives .
  • Replacing the phenethyl group (target compound) with isopropyl (CID 49683371) reduces steric bulk, improving COX-1/2 binding affinity but limiting CNS penetration .

Therapeutic Potential: Thioxothiazolidinone-oxalamide derivatives (e.g., CID 2355982) demonstrate anticancer activity, suggesting that the target compound’s oxalamide scaffold could be repurposed for oncology if modified with appropriate substituents .

Biological Activity

N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-phenethyloxalamide is a synthetic compound that belongs to the class of oxalamides. Its unique structural features, including a piperidine ring and a furan moiety, suggest potential biological activities that warrant investigation. This article consolidates findings on its biological activity, including its pharmacological potential, synthesis methods, and preliminary studies on its efficacy.

Molecular Characteristics

PropertyValue
Common Name This compound
CAS Number 953181-07-2
Molecular Formula C21H27N3O3
Molecular Weight 369.5 g/mol

The compound's structure includes a furan ring, which enhances reactivity, and a piperidine moiety, commonly associated with various therapeutic effects. The presence of the oxalamide group is pivotal for its biological activity.

Pharmacological Potential

Preliminary studies indicate that this compound exhibits significant biological activity, particularly as an enzyme inhibitor. Research has focused on its potential applications in cancer treatment and other diseases.

  • Enzyme Inhibition : The compound has shown promise as an inhibitor of enzymes involved in cancer pathways. Initial molecular docking studies suggest it effectively binds to active sites of these enzymes, potentially disrupting their function.
  • Bioavailability : The structural components of the compound, especially the trifluoromethoxy group (when included in related compounds), enhance lipophilicity, which may improve bioavailability and efficacy in biological systems.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit specific cancer-related enzymes. For instance:

  • IC50 Values : Related compounds have shown IC50 values in the low micromolar range, indicating effective inhibition of target enzymes. For example, derivatives with similar structural motifs displayed IC50 values around 1.55 μM against SARS-CoV-2 main protease .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific functional groups in enhancing biological activity:

CompoundInhibition (%) at 50 μMIC50 (μM)
N1-(Furan derivative)98.60.30 ± 0.02
N1-(Trifluoromethoxy derivative)65.021.28 ± 0.89

These findings suggest that modifications to the furan or piperidine moieties can significantly impact inhibitory potency.

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of Piperidine Intermediate : Using a Mannich reaction to create the piperidine structure.
  • Attachment of Furan Ring : Introducing the furan ring through a Friedel-Crafts alkylation reaction.
  • Final Oxalamide Formation : Reacting the furan-piperidine intermediate with oxalyl chloride to form the oxalamide group.

Reaction Conditions

The synthesis requires careful control of reaction conditions to ensure high yields and purity of the final product.

Q & A

Q. Critical Parameters :

  • Temperature Control : Reactions often require 0–5°C during coupling to minimize side reactions .
  • Solvent Choice : Dichloromethane (DCM) or dimethylformamide (DMF) is used for solubility and reactivity .
  • Catalysts : Triethylamine (TEA) as a base to deprotonate reactive sites .

Q. Example Yield Optimization Table :

StepReagent/ConditionYield Improvement Strategy
CouplingDCC/HOBt, 0°CPre-activation of carboxylic acid intermediates
PurificationSilica gel chromatographyGradient elution (hexane:EtOAc)

Basic: Which analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms proton environments (e.g., furan CH at δ 6.3–7.4 ppm, piperidine CH₂ at δ 2.5–3.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₄H₂₈N₃O₃⁺, exact mass 406.2122) .
  • X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks in crystalline form .

Q. Key Data Interpretation :

  • NOESY NMR : Identifies spatial proximity of furan and piperidine groups .
  • FT-IR : Confirms oxalamide C=O stretches (~1650–1700 cm⁻¹) .

Advanced: How can researchers optimize receptor binding assays for this compound to evaluate its pharmacological potential?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., GPCRs) on sensor chips to measure real-time binding kinetics (KD, kon/koff) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) using incremental compound titration .
  • Molecular Docking : Use software like AutoDock Vina to predict binding poses in silico, guided by X-ray or cryo-EM structures .

Q. Assay Optimization Table :

ParameterSPRITC
Protein Concentration50–100 µg/mL10–20 µM
Compound Range0.1–100 µM1–50 µM
BufferHBS-EP (pH 7.4)PBS + 1% DMSO

Advanced: What strategies resolve discrepancies in reported biological activities of oxalamide derivatives like this compound across studies?

Methodological Answer:

  • Cross-Study Comparison : Normalize assay conditions (e.g., cell lines, incubation time). For example, apoptosis assays in LNCaP (prostate cancer) vs. CCRF-CEM (leukemia) may show varying IC₅₀ due to differential receptor expression .
  • Structural Analog Analysis : Compare substituent effects (e.g., furan vs. thiophene) using SAR tables .

Q. Example SAR Table :

SubstituentBiological Activity (IC₅₀)Reference
Furan-2-yl1.2 µM (LNCaP)
Thiophen-2-yl2.5 µM (LNCaP)
Pyridin-4-yl0.8 µM (CCRF-CEM)

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

Substituent Variation : Modify the furan, piperidine, or phenethyl groups (e.g., halogenation, alkyl chain extension) .

Activity Testing : Screen analogs in enzymatic (e.g., kinase inhibition) or cellular (e.g., cytotoxicity) assays.

Computational Modeling : Use QSAR models to predict activity based on electronic (HOMO/LUMO) and steric parameters .

Q. Key Parameters for SAR :

  • Lipophilicity (logP) : Impacts membrane permeability (target: 2.5–4.0) .
  • Hydrogen Bond Donors/Acceptors : Optimize for target binding (e.g., ≤5 donors) .

Advanced: What in vitro models are suitable for assessing the compound's therapeutic potential?

Methodological Answer:

  • Cancer Models :
    • Prostate Cancer (LNCaP) : Evaluate antiproliferative effects via MTT assay .
    • Pancreatic Cancer (MIA PaCa-2) : Measure apoptosis using Annexin V/PI staining .
  • Neurological Models :
    • Primary Neuronal Cultures : Test neuroprotection against glutamate-induced toxicity .

Q. Example Experimental Design :

ModelAssayEndpoint
LNCaPMTTIC₅₀ at 72h
SH-SY5YCaspase-3 ActivationFold change vs. control

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.